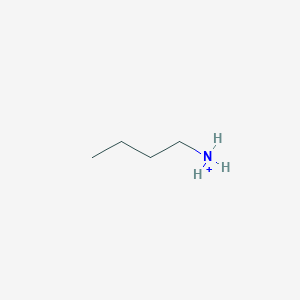

Butylammonium

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H12N+ |

|---|---|

Molecular Weight |

74.14 g/mol |

IUPAC Name |

butylazanium |

InChI |

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/p+1 |

InChI Key |

HQABUPZFAYXKJW-UHFFFAOYSA-O |

SMILES |

CCCC[NH3+] |

Canonical SMILES |

CCCC[NH3+] |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Butylammonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylammonium bromide, an organic ammonium (B1175870) salt, serves as a versatile building block in various chemical and pharmaceutical applications. Its structure, comprising a this compound cation and a bromide anion, imparts unique physicochemical properties that are critical for its function in roles such as a precursor in perovskite solar cells, a component in ionic liquids, and a reagent in organic synthesis. Understanding these properties is paramount for its effective application and for the development of new materials and processes.

This technical guide provides a comprehensive overview of the core physicochemical properties of n-butylammonium bromide. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and visual workflows to elucidate the experimental procedures.

Core Physicochemical Properties

The fundamental physicochemical characteristics of n-butylammonium bromide are summarized below. It is important to distinguish this compound from its commonly mistaken counterpart, tetrathis compound (B224687) bromide (TBAB), which possesses significantly different properties.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂BrN | --INVALID-LINK-- |

| Molecular Weight | 154.05 g/mol | --INVALID-LINK--[1] |

| Melting Point | Data not readily available. A protocol for determination is provided below. | |

| Boiling Point | Decomposes upon heating. | |

| pKa of this compound ion (C₄H₉NH₃⁺) | 10.78 | --INVALID-LINK--[2] |

| Calculated pKa of this compound ion | 10.64 (from a Ka of 2.29 x 10⁻¹¹) | --INVALID-LINK--[3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound bromide are provided below. These protocols are designed to be adaptable for a standard laboratory setting.

Synthesis of n-Butylammonium Bromide

The synthesis of n-butylammonium bromide can be achieved by the acid-base reaction between n-butylamine and hydrobromic acid.

Materials:

-

n-Butylamine (C₄H₁₁N)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve a known amount of n-butylamine in diethyl ether.

-

Cool the flask in an ice bath while stirring.

-

Slowly add a stoichiometric amount of 48% hydrobromic acid dropwise to the cooled solution. A white precipitate of n-butylammonium bromide will form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified n-butylammonium bromide under vacuum.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property.[4][5][6][7][8]

Materials:

-

Purified n-butylammonium bromide

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the n-butylammonium bromide sample is completely dry.

-

Finely powder the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a new sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.

Determination of Solubility (Gravimetric Method)

The solubility of a substance is a fundamental property indicating the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.[9][10][11]

Materials:

-

n-Butylammonium bromide

-

Selected solvent (e.g., water, ethanol, dichloromethane)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Glass vials with sealed caps

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporating dishes

-

Oven

-

Desiccator

Procedure:

-

Add an excess amount of n-butylammonium bromide to a known mass of the solvent in a sealed glass vial.

-

Place the vial in a thermostatic shaker at a constant temperature and agitate until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the saturated solution.

-

Heat the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the heating, cooling, and weighing steps until a constant mass is obtained.

-

Calculate the solubility from the mass of the dissolved solid and the mass of the solvent.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For this compound bromide, the pKa of its conjugate acid, the this compound ion, is determined.[12][13][14]

Materials:

-

n-Butylammonium bromide

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of n-butylammonium bromide and dissolve it in deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[15][16][17][18]

Protocol Overview:

-

Crystal Growth: High-quality single crystals of n-butylammonium bromide are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions, with no visible defects) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to ~100 K) to reduce thermal motion of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined (structure solution) and then refined to obtain the final, precise crystal structure.

Conclusion

This technical guide has summarized the key physicochemical properties of n-butylammonium bromide and provided detailed experimental protocols for their determination. Accurate characterization of these properties is essential for the successful application of this compound in research and development. The provided methodologies offer a robust framework for obtaining reliable data to inform material design, reaction optimization, and formulation development.

References

- 1. n-Butylammonium bromide | C4H12BrN | CID 21904131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Butylamine - Wikipedia [en.wikipedia.org]

- 3. Solved 4. The this compound ion has a K0 of 2.29×10−11. a) | Chegg.com [chegg.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. athabascau.ca [athabascau.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. mdpi.com [mdpi.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. books.rsc.org [books.rsc.org]

- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Synthesis of Butylammonium Iodide: A Technical Guide for Researchers

An In-depth Guide to the Synthesis, Purification, and Characterization of Butylammonium Iodide for Research Applications in Materials Science and Drug Development.

This technical guide provides a comprehensive overview of the synthesis of n-butylammonium iodide (BAI), a crucial precursor in the development of advanced materials, particularly in the field of perovskite-based optoelectronics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and workflow visualizations to ensure the reproducible synthesis of high-purity BAI.

Introduction

n-Butylammonium iodide is a primary ammonium (B1175870) salt that has garnered significant attention for its role as an organic spacer cation in the formation of two-dimensional (2D) and quasi-2D perovskite structures. These layered perovskites exhibit enhanced stability and tunable optoelectronic properties compared to their three-dimensional (3D) counterparts, making them promising materials for next-generation solar cells and light-emitting diodes (LEDs). In the context of drug development, organic ammonium halides can serve as counterions for active pharmaceutical ingredients or as key intermediates in the synthesis of more complex molecules. The precise control over the purity and character of BAI is therefore paramount for achieving desired material properties and reaction outcomes.

Synthesis of n-Butylammonium Iodide

The most common and straightforward method for synthesizing n-butylammonium iodide is through an acid-base neutralization reaction between n-butylamine and hydroiodic acid. This reaction is typically performed in a suitable solvent and at a controlled temperature to manage the exothermic nature of the reaction.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is presented in Table 1.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| n-Butylamine | C₄H₁₁N | 73.14 | -49 | 109-73-9 |

| Hydroiodic Acid (57% in water) | HI | 127.91 | -51 | 10034-85-2 |

| n-Butylammonium Iodide | C₄H₁₂IN | 201.05 | 173 | 36945-08-1[1] |

Experimental Protocol

This protocol is based on established procedures for the synthesis of similar alkylammonium halides, such as methylammonium (B1206745) iodide, and is adapted for the synthesis of n-butylammonium iodide.[2]

Materials:

-

n-Butylamine (≥99%)

-

Hydroiodic acid (57 wt% in water)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of n-butylamine in 100 mL of anhydrous ethanol.

-

Acid Addition: Cool the flask in an ice bath to 0 °C. Slowly add a stoichiometric equivalent of hydroiodic acid (57 wt% in water) dropwise from a dropping funnel while stirring vigorously. The addition should be carried out over a period of 1-2 hours to control the exothermic reaction and prevent excessive temperature increase.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Solvent Removal: Remove the ice bath and allow the flask to warm to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator at approximately 50 °C until a white crystalline solid is obtained.

-

Purification by Recrystallization:

-

Dissolve the crude solid in a minimal amount of hot anhydrous ethanol.

-

Slowly add anhydrous diethyl ether to the hot solution until it becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate further crystallization.

-

Collect the white crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether.

-

-

Drying: Dry the purified n-butylammonium iodide crystals under vacuum in a desiccator for at least 24 hours.

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of n-butylammonium iodide.

Characterization

The purity and identity of the synthesized n-butylammonium iodide should be confirmed using various analytical techniques.

Expected Characterization Data

The following table summarizes the expected characterization data for high-purity n-butylammonium iodide.

| Technique | Expected Results |

| Appearance | White crystalline solid |

| Melting Point | 173 °C[1] |

| Purity (Typical) | >99% |

| ¹H NMR | Consistent with the structure of n-butylammonium iodide. Expected peaks for the butyl chain protons and the ammonium protons. |

| FTIR | Characteristic peaks for N-H stretching and bending, C-H stretching, and C-N stretching. |

Safety and Handling

-

n-Butylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Hydroiodic Acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.

-

n-Butylammonium Iodide: May cause skin, eye, and respiratory irritation.

All synthesis and handling procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This guide provides a detailed and practical framework for the synthesis, purification, and characterization of high-purity n-butylammonium iodide for research purposes. By following the outlined protocols and safety precautions, researchers can reliably produce this essential precursor for advanced materials and chemical synthesis, ensuring the quality and reproducibility of their experimental work.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of the Butylammonium Cation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bonding of the butylammonium cation. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characteristics of this fundamental organic cation. This document summarizes key quantitative data from experimental and computational studies, outlines detailed experimental protocols for its characterization, and provides visualizations of its conformational landscape.

Introduction

The this compound cation, [CH₃(CH₂)₃NH₃]⁺, is the protonated form of n-butylamine and serves as a fundamental building block in a wide range of chemical systems. Its importance spans from its role as a counterion in the synthesis of specialty chemicals and pharmaceuticals to its use as a component in the formation of perovskite materials and ionic liquids. The seemingly simple n-butyl chain imparts significant conformational flexibility to the cation, which in turn influences its intermolecular interactions, packing in the solid state, and overall physicochemical properties.

A thorough understanding of the molecular geometry, including bond lengths, bond angles, and torsional angles, is crucial for predicting the behavior of this compound-containing compounds. This guide will delve into these structural parameters, drawing upon data from both experimental techniques, primarily single-crystal X-ray diffraction, and computational methods such as Density Functional Theory (DFT). While crystallographic data for the simple n-butylammonium cation is limited, extensive studies on the related tetrathis compound (B224687) cation, [N(CH₂CH₂CH₂CH₃)₄]⁺, provide valuable insights into the conformational preferences of the butyl chain attached to a positively charged nitrogen center.

Molecular Geometry and Bonding

The molecular structure of the this compound cation is characterized by a tetrahedral geometry around the nitrogen atom of the ammonium (B1175870) group and a flexible n-butyl chain. The bonding within the cation is primarily covalent, with significant ionic interactions occurring between the positively charged ammonium head group and its counter-anion.

The Ammonium Head Group

The -NH₃⁺ group features a nitrogen atom sp³-hybridized, leading to a tetrahedral arrangement of its four substituents (three hydrogen atoms and the α-carbon of the butyl chain). The positive charge is formally localized on the nitrogen atom, but is delocalized through inductive effects and hydrogen bonding interactions.

The n-Butyl Chain

The n-butyl chain consists of four carbon atoms and possesses considerable conformational freedom due to rotation around the C-C single bonds. The most stable conformations are those that minimize steric hindrance, which are the staggered conformations. The relative energies of the different conformers, arising from rotation around the Cα-Cβ and Cβ-Cγ bonds, dictate the overall shape of the cation in a given environment. The anti conformation, where the carbon backbone is fully extended, is generally the most energetically favorable in the gas phase. However, in the solid state, crystal packing forces can lead to the adoption of gauche conformations.

Quantitative Data

The following tables summarize the available quantitative data on the molecular geometry of the n-butylammonium and tetrathis compound cations. The data for the n-butylammonium cation is derived from computational studies, while the data for the tetrathis compound cation is from experimental X-ray crystallographic studies, providing a useful comparison.

Table 1: Bond Lengths of this compound and Tetrathis compound Cations

| Bond | n-Butylammonium (Å) (Computed - DFT) | Tetrathis compound (Å) (Experimental - X-ray) |

| N-Cα | 1.50 - 1.52 | 1.52 - 1.54 |

| Cα-Cβ | 1.53 - 1.55 | 1.51 - 1.55 |

| Cβ-Cγ | 1.53 - 1.55 | 1.50 - 1.54 |

| Cγ-Cδ | 1.53 - 1.55 | 1.49 - 1.53 |

| N-H | 1.02 - 1.04 | N/A |

| C-H | 1.09 - 1.11 | N/A |

Table 2: Bond Angles of this compound and Tetrathis compound Cations

| Angle | n-Butylammonium (°) (Computed - DFT) | Tetrathis compound (°) (Experimental - X-ray) |

| Cα-N-H | 108 - 111 | N/A |

| H-N-H | 107 - 110 | N/A |

| N-Cα-Cβ | 110 - 113 | 114 - 117 |

| Cα-Cβ-Cγ | 111 - 114 | 111 - 115 |

| Cβ-Cγ-Cδ | 112 - 115 | 112 - 116 |

| C-N-C | N/A | 108 - 112 |

Table 3: Torsional Angles of the n-Butylammonium Cation (Computed - DFT)

| Dihedral Angle | Conformation | Angle (°) | Relative Energy (kcal/mol) |

| H-N-Cα-Cβ | Staggered | ~60, 180 | Lower |

| H-N-Cα-Cβ | Eclipsed | ~0, 120 | Higher |

| N-Cα-Cβ-Cγ | Anti | ~180 | 0 (Reference) |

| N-Cα-Cβ-Cγ | Gauche | ~±60 | ~0.9 |

| Cα-Cβ-Cγ-Cδ | Anti | ~180 | 0 (Reference) |

| Cα-Cβ-Cγ-Cδ | Gauche | ~±60 | ~0.9 |

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the premier experimental technique for determining the precise three-dimensional structure of crystalline materials.

Methodology:

-

Crystal Growth: High-quality single crystals of a this compound salt are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion techniques.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data at a controlled temperature (often cryogenic to reduce thermal motion).

-

Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Methodology:

-

Initial Structure Generation: An initial 3D structure of the this compound cation is built using molecular modeling software.

-

Method Selection: A suitable DFT functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, def2-TZVP) are chosen based on the desired accuracy and computational cost.

-

Geometry Optimization: The energy of the initial structure is minimized with respect to the positions of all atoms. This calculation iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface, corresponding to a stable conformer.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Conformational Analysis: To explore the conformational landscape, a relaxed potential energy surface scan is performed by systematically rotating a specific dihedral angle (e.g., N-Cα-Cβ-Cγ) and performing a constrained geometry optimization at each step.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the structure and analysis of the this compound cation.

Conclusion

The molecular geometry and bonding of the this compound cation are governed by a combination of the tetrahedral arrangement of the ammonium head group and the conformational flexibility of the n-butyl chain. While experimental data on the simple n-butylammonium cation is limited, computational studies provide reliable insights into its structural parameters. The related tetrathis compound cation has been extensively studied crystallographically, offering a valuable reference for the behavior of the butyl group in a cationic environment. A comprehensive understanding of these structural details is essential for the rational design and development of new materials and pharmaceutical compounds incorporating the this compound moiety. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed characterization of this and related organic cations.

Thermal Degradation of Butylammonium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of butylammonium salts, a class of quaternary ammonium (B1175870) compounds with diverse applications in research and industry. Understanding the thermal stability of these salts is crucial for their safe handling, processing, and application in various fields, including as phase-transfer catalysts, electrolytes, and in the formulation of pharmaceuticals. This document summarizes key quantitative data from thermal analysis, details relevant experimental protocols, and illustrates the primary degradation pathways.

Quantitative Thermal Stability Data

The thermal stability of this compound salts is significantly influenced by the nature of the cation (degree of substitution) and the counter-anion. The following tables summarize the thermal decomposition data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a range of this compound salts.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. The onset temperature of decomposition (Tonset) is the temperature at which significant mass loss begins, while the peak decomposition temperature (Tpeak) corresponds to the temperature of the maximum rate of mass loss.

| This compound Salt | Anion | Tonset (°C) | Tpeak (°C) | Reference / Notes |

| Tetrathis compound Salts | ||||

| Tetrathis compound Bromide (TBAB) | Br⁻ | ~285 | 320 | [1] |

| Tetrathis compound Chloride (TBAC) | Cl⁻ | ~250 | Not Specified | [1] |

| Tetrathis compound Perchlorate | ClO₄⁻ | Not Specified | ~291 | [1] |

| Tetrathis compound Hexafluorophosphate (B91526) (TBAPF₆) | PF₆⁻ | >300 | Not Specified | [2][3] |

| Tetrathis compound Tetrafluoroborate (B81430) (TBABF₄) | BF₄⁻ | >300 | Not Specified | [3] |

| Tetrathis compound Nitrate | NO₃⁻ | Not Specified | Not Specified | Data not readily available |

| Tetrathis compound Acetate | CH₃COO⁻ | Not Specified | Not Specified | Data not readily available |

| Tetrathis compound Hydroxide | OH⁻ | Decomposes upon attempted isolation | Not Applicable | [4] |

| Di-n-butylammonium Salts | ||||

| Di-n-butylammonium Chloride | Cl⁻ | 254.92 | 281.55 | [5] |

| Di-iso-butylammonium Chloride | Cl⁻ | 254.11 | 259.15 | [5] |

Note: The data presented is compiled from various sources and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution.[1]

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and enthalpies of these processes.

| This compound Salt | Anion | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference / Notes |

| Tetrathis compound Salts | ||||

| Tetrathis compound Bromide (TBAB) | Br⁻ | 102-106 | 16.15 | [6] |

| Tetrathis compound Perchlorate | ClO₄⁻ | 214 | 13.4 | [3] |

| Tetrathis compound Hexafluorophosphate (TBAPF₆) | PF₆⁻ | 244-246 | Not Specified | [2] |

| Tetrathis compound Tetrafluoroborate (TBABF₄) | BF₄⁻ | 155-161 | Not Specified | |

| Tetrathis compound Nitrate | NO₃⁻ | 116-118 | Not Specified | |

| Tetrathis compound Acetate | CH₃COO⁻ | 95-101 | Not Specified | |

| Di-n-butylammonium Salts | ||||

| Di-n-butylammonium Chloride | Cl⁻ | 281 | Not Specified | Melting coincides with decomposition[5] |

| Di-iso-butylammonium Chloride | Cl⁻ | 262 | Not Specified | Melting coincides with decomposition[5] |

Experimental Protocols

To ensure the accurate and reproducible determination of thermal stability, standardized experimental protocols for TGA and DSC are essential.

Thermogravimetric Analysis (TGA) Protocol

TGA is employed to determine the thermal stability and decomposition profile of the this compound salts.

-

Sample Preparation: A small, accurately weighed sample of the this compound salt (typically 3-10 mg) is placed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset), where significant mass loss begins. The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to determine melting points, phase transitions, and the enthalpies associated with these events.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting, phase transitions) and exothermic peaks (decomposition). The peak area is integrated to determine the enthalpy of the transition.

Thermal Degradation Pathways

The thermal decomposition of this compound salts primarily proceeds through two main pathways: Hofmann elimination and nucleophilic substitution (SN2). The dominant pathway is influenced by the nature of the anion and the structure of the cation.

Hofmann Elimination

Hofmann elimination is an E2 elimination reaction that is favored for quaternary ammonium hydroxides and other salts with strongly basic anions. This pathway involves the abstraction of a β-hydrogen by a base, leading to the formation of an alkene, a tertiary amine, and water. For asymmetrically substituted cations, the reaction typically follows the Hofmann rule, yielding the least substituted alkene. This is due to the steric bulk of the large quaternary ammonium leaving group.[7]

Nucleophilic Substitution (SN2)

Nucleophilic substitution is a common degradation pathway for quaternary ammonium salts with nucleophilic anions, such as halides. In this SN2 reaction, the anion attacks one of the α-carbons of the alkyl groups on the nitrogen atom, leading to the formation of a tertiary amine and an alkyl halide. The reactivity of the halide anions in this process generally follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.

Factors Influencing Thermal Stability

Several factors have a significant impact on the thermal stability of this compound salts:

-

Anion Basicity and Nucleophilicity: Highly basic anions, such as hydroxide, promote Hofmann elimination, which can occur at lower temperatures.[4] Highly nucleophilic anions, like iodide, facilitate SN2 degradation.[8] Larger, non-coordinating anions like hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻) generally lead to higher thermal stability.[1]

-

Cation Structure: The degree of alkyl substitution on the nitrogen atom influences thermal stability. Quaternary ammonium salts are generally more thermally stable than their primary, secondary, or tertiary amine precursors. The nature of the alkyl groups (e.g., n-butyl vs. iso-butyl) also affects stability, with branched chains sometimes leading to lower decomposition temperatures.[5]

-

Experimental Conditions: The heating rate, atmosphere, and sample size used in thermal analysis can all influence the observed decomposition temperatures.[9] Slower heating rates can provide decomposition temperatures that are more representative of long-term thermal stability.

Conclusion

The thermal degradation of this compound salts is a complex process governed by the interplay of cation structure, anion identity, and experimental conditions. Tetrathis compound salts with large, non-coordinating anions such as hexafluorophosphate and tetrafluoroborate exhibit the highest thermal stability. The primary degradation pathways are Hofmann elimination, favored by basic anions, and nucleophilic substitution, which is common for halide salts. A thorough understanding of these degradation processes, supported by quantitative data from TGA and DSC, is essential for the effective and safe application of this compound salts in various scientific and industrial contexts. Further research focusing on a wider range of this compound cations and anions, along with detailed analysis of decomposition products, will continue to enhance our understanding of the thermal behavior of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetra-N-butylammonium bromide [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Butylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butylammonium chloride in various organic solvents. This compound chloride, a primary alkylammonium salt, is of significant interest in various chemical and pharmaceutical applications, including as a phase transfer catalyst and a precursor in organic synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

This document presents qualitative solubility trends, detailed experimental protocols for solubility determination, and a visualization of the key factors influencing the solubility of ionic organic compounds.

Solubility of this compound Chloride

To provide a quantitative reference, the solubility of ammonium (B1175870) chloride, a simpler inorganic ammonium salt, in select alcohols is included in the table below. It is important to note that the presence of the butyl group in this compound chloride will influence its solubility profile compared to ammonium chloride, generally increasing its affinity for less polar solvents.

| Solvent Class | Solvent | Expected Solubility of this compound Chloride | Illustrative Solubility of Ammonium Chloride ( g/100 g of solvent) |

| Alcohols | Methanol | High | 3.54 g / 100 g (at 25 °C)[2] |

| Ethanol | High | 0.6 g / 100 g (at 19 °C)[2][3] | |

| Propanol | Moderate to High | Data not available | |

| Butanol | Moderate | Data not available | |

| Ketones | Acetone | Slightly Soluble to Sparingly Soluble | Insoluble[4] |

| Methyl Ethyl Ketone | Slightly Soluble | Data not available | |

| Esters | Ethyl Acetate | Sparingly Soluble to Insoluble | Insoluble[1][5] |

| Butyl Acetate | Sparingly Soluble to Insoluble | Data not available | |

| Ethers | Diethyl Ether | Insoluble | Insoluble[4] |

| Hydrocarbons | Hexane | Insoluble | Data not available |

| Toluene | Insoluble | Data not available |

Note: The solubility of ammonium chloride is provided as a proxy to illustrate the behavior of a simple ammonium salt in polar organic solvents. The actual solubility of this compound chloride is expected to differ.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. This protocol outlines the steps for determining the solubility of this compound chloride in an organic solvent of interest.

2.1. Materials and Equipment

-

This compound chloride (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes

-

Oven

2.2. Procedure

-

Sample Preparation: Add an excess amount of this compound chloride to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically, cease agitation to allow the solid to settle and visually confirm that excess solid remains.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the solid to sediment. Carefully withdraw a known volume of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved particles.

-

Evaporation: Place the evaporation dish containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound chloride.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature. Weigh the dish containing the dried this compound chloride on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g / 100 g of solvent) = [(mass of dish + solute) - (mass of dish)] / [(mass of dish + solution) - (mass of dish + solute)] * 100

Factors Influencing Solubility

The solubility of an ionic organic compound like this compound chloride in an organic solvent is a complex interplay of several factors. The following diagram illustrates the key relationships.

References

electronic band structure of butylammonium-based perovskites

An In-depth Technical Guide to the Electronic Band Structure of Butylammonium-Based Perovskites

Introduction

Hybrid organic-inorganic perovskites have emerged as highly promising materials for a range of optoelectronic applications, including solar cells and light-emitting diodes (LEDs). Among these, perovskites incorporating the n-butylammonium (BA) cation (C₄H₉NH₃⁺) are of particular interest. The large size of the this compound cation acts as a spacer, leading to the formation of two-dimensional (2D) or quasi-2D Ruddlesden-Popper phases with the general formula (BA)₂(A)ₙ₋₁PbₙX₃ₙ₊₁, where 'A' is a smaller cation like methylammonium (B1206745) (MA) or formamidinium (FA), 'X' is a halide (I, Br, Cl), and 'n' represents the number of lead-halide octahedral layers between the this compound spacer layers.[1][2]

The electronic band structure—specifically the band gap, valence band maximum (VBM), and conduction band minimum (CBM)—is fundamental to the optoelectronic properties of these materials. The incorporation of this compound introduces significant quantum and dielectric confinement effects, which allows for the tuning of these electronic properties.[3][4] This guide provides a detailed technical overview of the , summarizing key quantitative data, outlining experimental and computational methodologies, and illustrating the core relationships governing their electronic behavior.

Core Concepts of Electronic Structure

The electronic band structure of a semiconductor determines its interaction with light.

-

Valence Band Maximum (VBM): The highest energy level occupied by electrons at absolute zero temperature. Its energy level, often expressed as ionization energy (IE), is the energy required to remove an electron from the material into a vacuum.

-

Conduction Band Minimum (CBM): The lowest energy level of unoccupied states. Its energy level, known as the electron affinity (EA), is the energy released when an electron is added to the material from a vacuum.[5]

-

Band Gap (E_g): The energy difference between the VBM and CBM. It dictates the material's optical absorption and emission properties. In this compound-based perovskites, the VBM is primarily composed of hybridized anti-bonding orbitals of Pb 6s and I 5p or Br 4p, while the CBM is mainly formed by the anti-bonding orbitals of Pb 6p and I 5p or Br 4p.[5]

-

Quantum and Dielectric Confinement: The this compound organic layers have a wider band gap and lower dielectric constant than the inorganic lead-halide layers. This confines the charge carriers (electrons and holes) within the inorganic "quantum wells," leading to an increased band gap and exciton (B1674681) binding energy, especially for low 'n' values.[3][4]

Quantitative Electronic Structure Data

The electronic properties of this compound-based perovskites are highly tunable by varying the halide anion and the thickness of the inorganic layers (the 'n' value). The following table summarizes key electronic parameters reported in the literature.

| Compound Formula | 'n' Value | Band Gap (E_g) [eV] | Ionization Energy (IE) / VBM [eV] | Electron Affinity (EA) / CBM [eV] | Reference(s) |

| (BA)₂PbI₄ | 1 | 2.43 | 5.8 | 3.1 | [5][6] |

| (BA)₂PbBr₄ | 1 | ~3.0 | 6.5 | 3.1 | [5][6] |

| (BA)₂(MA)Pb₂I₇ | 2 | 2.17 | - | - | [1] |

| (BA)₂(MA)₂Pb₃I₁₀ | 3 | 2.03 | - | - | [1] |

| (BA)₂(MA)₃Pb₄I₁₃ | 4 | 1.91 | - | - | [2] |

| MAPbI₃ (3D reference) | ∞ | 1.59 | 5.2 | 3.6 | [6] |

| (BA)ₓ(FA₀.₈₃Cs₀.₁₇)₁₋ₓPb(I_yBr₁₋_y)₃ (1.72 eV Eg) | 2D-3D Mix | 1.72 | - | - | [7][8][9] |

| (BA)ₓ(FA₀.₈₃Cs₀.₁₇)₁₋ₓPb(I_yBr₁₋_y)₃ (1.61 eV Eg) | 2D-3D Mix | 1.61 | - | - | [7][8][9] |

Note: VBM and CBM values are typically reported with respect to the vacuum level. The transition from a 3D structure (MAPbI₃) to a quasi-2D structure by incorporating this compound iodide can increase the band gap from 1.59 eV to 2.13 eV.[10]

Experimental and Computational Protocols

Determining the electronic band structure requires a combination of experimental spectroscopy and theoretical calculations.

Experimental Methodologies

-

Optical Absorption (UV-Vis) Spectroscopy:

-

Principle: This technique measures the absorption of light by a thin film of the perovskite material as a function of wavelength. The onset of strong absorption corresponds to photons with enough energy to excite electrons across the band gap.

-

Methodology:

-

A thin film of the this compound-based perovskite is deposited on a transparent substrate (e.g., glass or quartz).

-

The absorbance spectrum is recorded using a UV-Vis spectrophotometer.

-

The optical band gap (E_g) is determined by constructing a Tauc plot. For direct band gap semiconductors like perovskites, the quantity (αhν)² is plotted against photon energy (hν), where α is the absorption coefficient.

-

The linear portion of the plot is extrapolated to the energy axis. The intercept gives the value of the optical band gap.[10]

-

-

-

Photoelectron Spectroscopy (PES):

-

Principle: PES techniques probe the occupied electronic states of a material by measuring the kinetic energy of electrons ejected by incident photons.

-

Methodology (UPS and XPS):

-

Ultraviolet Photoelectron Spectroscopy (UPS): Uses low-energy UV photons (e.g., He I at 21.2 eV) to probe the valence band region.[11] The measurement provides the energy difference between the VBM and the Fermi level (E_F).[12] By measuring the full width of the spectrum, the work function (energy from E_F to the vacuum level) can also be determined. The ionization energy is then calculated by summing the work function and the VBM-E_F energy difference.[5][6]

-

X-ray Photoelectron Spectroscopy (XPS): Uses higher-energy X-rays to analyze core-level electrons, providing information about the elemental composition and chemical states at the material's surface.[13][14][15] It can also be used to determine the VBM, though with lower resolution for valence states compared to UPS.[12]

-

-

-

Inverse Photoemission Spectroscopy (IPES):

-

Principle: IPES is complementary to PES and is used to probe the unoccupied electronic states (the conduction band).

-

Methodology: A beam of electrons with a known kinetic energy is directed at the sample surface. When these electrons transition into unoccupied states, they emit photons. By detecting the energy of these emitted photons, the density of states above the Fermi level, including the CBM, can be mapped.[5][6]

-

Computational Methodology: Density Functional Theory (DFT)

-

Principle: DFT is a powerful quantum mechanical modeling method used to calculate the electronic structure of materials from first principles.[16][17]

-

Methodology:

-

The crystal structure of the this compound-based perovskite is used as the input.

-

The Kohn-Sham equations are solved to determine the ground-state electron density and energy of the system. Common exchange-correlation functionals like PBE or hybrids like HSE06 are used.[17]

-

For heavy elements like lead, it is crucial to include spin-orbit coupling (SOC) effects, which can significantly reduce the calculated band gap by ~0.8 eV and alter the band splitting.[4]

-

The calculations yield the electronic band structure (energy vs. momentum k-vector) and the projected density of states (PDOS), which shows the contribution of different atomic orbitals (e.g., Pb-6s, I-5p) to the valence and conduction bands.[3][5] The remarkable agreement often found between DFT calculations and experimental PES results allows for a detailed analysis of the organic and inorganic contributions to the band edges.[5][6]

-

Visualizations of Key Concepts and Workflows

The following diagrams illustrate the relationships and processes involved in studying the .

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. DSpace [repository.kaust.edu.sa]

- 7. www-herz.physics.ox.ac.uk [www-herz.physics.ox.ac.uk]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Efficient ambient-air-stable solar cells with 2D–3D heterostructured this compound-caesium-formamidinium lead halide perovskites [ideas.repec.org]

- 10. researchgate.net [researchgate.net]

- 11. kratos.com [kratos.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. escholarship.org [escholarship.org]

- 14. Impact of n‑this compound Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films [escholarship.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Density Functional Theory Analysis of Structural, Electronic, and Optical Properties of Mixed-Halide Orthorhombic Inorganic Perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Butylammonium in Materials Science: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organic cation n-butylammonium (CH₃(CH₂)₃NH₃⁺) has carved a significant niche in the field of materials science, primarily driven by its pivotal role in the development of highly efficient and stable perovskite-based optoelectronic devices. Its unique properties as a bulky spacer cation have enabled the formation of two-dimensional (2D) and quasi-2D perovskite structures, addressing some of the most critical challenges faced by their three-dimensional (3D) counterparts, namely environmental stability. This technical guide provides a comprehensive historical overview of the use of butylammonium in materials science, details key experimental protocols, presents quantitative data, and visualizes fundamental processes.

Historical Overview

The journey of this compound in materials science is intrinsically linked to the rise of perovskite research. While the first Ruddlesden-Popper phases, a class of layered perovskites, were discovered in 1957, the application of organic cations like this compound in halide perovskites gained significant traction much later.[1]

-

Early 2010s: The initial explosion in perovskite solar cell research focused on 3D methylammonium (B1206745) lead iodide (MAPbI₃). However, the poor stability of these materials in ambient conditions quickly became a major obstacle for commercialization.

-

Mid-2010s: Researchers began to explore the use of larger organic cations to create more stable, lower-dimensional perovskite structures. A 2016 study presented the synthesis and characterization of a series of 2D Ruddlesden-Popper perovskites with the formula (CH₃(CH₂)₃NH₃)₂(CH₃NH₃)ₙ₋₁PbₙI₃ₙ₊₁, where this compound acts as the spacer between the inorganic layers.[2] This work demonstrated the tunability of the electronic and optical properties of these materials by varying the thickness of the perovskite layers (n).

-

Late 2010s - Present: The focus shifted towards the strategic use of this compound to create 2D/3D heterostructures. A significant breakthrough came in 2017 with the demonstration that incorporating n-butylammonium cations into a 3D perovskite precursor solution leads to the in-situ formation of 2D perovskite platelets that passivate the grain boundaries of the 3D perovskite.[3][4] This approach dramatically improved both the efficiency and the long-term operational stability of the solar cells, with devices retaining 80% of their initial efficiency after 1,000 hours in air without encapsulation.[3][4] Subsequent research has continued to refine this strategy, exploring different this compound salts (iodide and bromide) and deposition techniques to optimize device performance and stability.[5]

The Role of this compound as a Spacer Cation

This compound's primary role is that of a "spacer" cation in 2D and quasi-2D perovskite structures. Its bulky size prevents the formation of a continuous 3D perovskite lattice, instead creating layers of inorganic perovskite octahedra separated by organic this compound chains. This layered structure provides several key advantages:

-

Enhanced Stability: The hydrophobic nature of the this compound chains acts as a barrier against moisture, a primary degradation agent for 3D perovskites.[6]

-

Defect Passivation: this compound cations can effectively passivate surface and grain boundary defects in 3D perovskite films.[7] This is achieved through the interaction of the ammonium (B1175870) head group with undercoordinated halide ions at the perovskite surface, reducing non-radiative recombination and improving charge carrier lifetime.

-

Tunable Optoelectronic Properties: The quantum confinement effect induced by the insulating organic layers allows for the tuning of the bandgap and excitonic properties of the material by simply changing the thickness of the inorganic layers.[2]

Data Presentation

The incorporation of this compound has a quantifiable impact on the performance of perovskite solar cells. The following tables summarize key performance metrics from various studies.

| Perovskite Composition | This compound Salt | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF (%) | Stability | Reference |

| FA₀.₈₃Cs₀.₁₇Pb(I_yBr₁₋_y)₃ | This compound | 17.5 ± 1.3 | - | - | - | 80% of initial PCE after 1000h in air | [3][4] |

| CH₃NH₃PbI₃ | This compound Iodide (BAI) | >18 | - | - | - | 80% of initial PCE after >2000h storage | [5] |

| 3D Perovskite | This compound Bromide (BABr) | - | Enhanced by 80 mV | - | - | - | [8] |

PCE: Power Conversion Efficiency, V_oc: Open-circuit Voltage, J_sc: Short-circuit Current Density, FF: Fill Factor

| Parameter | Control 3D MAPbI₃ | BAI Passivated 3D MAPbI₃ | 2D BA₂PbI₄ Capped 3D MAPbI₃ | Reference |

| Work Function Reduction (eV) | - | 0.158 | 0.173 | [7] |

| Adsorption Energy (eV) at MA vacancy | -5.519 (for MA⁺) | -5.925 (for BA⁺) | - | [7] |

Experimental Protocols

Synthesis of this compound Iodide (BAI)

This protocol describes the synthesis of n-butylammonium iodide, a common precursor for preparing this compound-based perovskites.

Materials:

-

n-Butylamine (C₄H₉NH₂)

-

Hydriodic acid (HI, 57 wt% in water)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve n-butylamine in methanol.

-

Cool the flask in an ice bath and slowly add a stoichiometric amount of hydriodic acid while stirring.

-

Continue stirring the reaction mixture for 2 hours at 0°C.

-

Remove the solvent using a rotary evaporator to obtain a crude product.

-

Recrystallize the crude product by dissolving it in a minimum amount of hot methanol and then precipitating it by adding an excess of diethyl ether.

-

Filter the white precipitate and dry it under vacuum.

Fabrication of a 2D/3D Perovskite Solar Cell with this compound Bromide (BABr) Surface Treatment

This protocol outlines the general steps for fabricating a perovskite solar cell with a 2D this compound-based capping layer.

Materials:

-

FTO-coated glass substrates

-

Titanium dioxide (TiO₂) paste

-

Perovskite precursor solution (e.g., a mix of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in DMF:DMSO)

-

n-butylammonium bromide (BABr) solution in isopropanol (B130326)

-

Spiro-OMeTAD solution (hole transport layer)

-

Gold or carbon (for counter electrode)

-

Spin coater

-

Hot plate

-

Thermal evaporator

Procedure:

-

Substrate Cleaning: Sequentially clean the FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.

-

Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ on the FTO substrate by spin coating or spray pyrolysis, followed by annealing at high temperature. Then, deposit a mesoporous TiO₂ layer and anneal.

-

3D Perovskite Film Deposition: Spin-coat the 3D perovskite precursor solution onto the TiO₂ layer. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization. Anneal the film on a hotplate.

-

2D Capping Layer Formation: Spin-coat the n-butylammonium bromide solution onto the 3D perovskite film. Anneal the film at a moderate temperature to facilitate the formation of the 2D perovskite capping layer.

-

Hole Transport Layer (HTL) Deposition: Spin-coat the spiro-OMeTAD solution on top of the 2D/3D perovskite layer.

-

Counter Electrode Deposition: Deposit the gold or carbon counter electrode by thermal evaporation.

Mandatory Visualization

This compound Passivation Mechanism

Caption: this compound cations passivate halide vacancies on the perovskite surface.

Experimental Workflow for 2D/3D Perovskite Solar Cell Fabrication

Caption: Workflow for fabricating a 2D/3D perovskite solar cell.

Conclusion

This compound has proven to be a cornerstone material in the advancement of perovskite optoelectronics. Its role as a bulky spacer cation has not only paved the way for the development of highly stable 2D perovskites but has also provided a crucial strategy for enhancing the performance and longevity of 3D perovskite solar cells through the formation of 2D/3D heterostructures. The continued exploration of this compound and other long-chain organic cations is expected to further unlock the potential of perovskite technology, bringing it closer to widespread commercialization. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working in this exciting and rapidly evolving field.

References

- 1. Ruddlesden-Popper phase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www-herz.physics.ox.ac.uk [www-herz.physics.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Highly efficient and stable 2D-3D perovskite solar cells fabricated by interfacial modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

role of n-butylammonium cations in forming 2D perovskite structures

An In-depth Technical Guide on the Core Role of n-Butylammonium Cations in Forming 2D Perovskite Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional (2D) hybrid organic-inorganic perovskites have garnered significant attention in the scientific community due to their remarkable optoelectronic properties and enhanced stability compared to their three-dimensional (3D) counterparts. A key component in the formation of these layered structures is the large organic cation, which acts as a spacer between the inorganic lead halide octahedral layers. Among the various organic cations utilized, the n-butylammonium (n-BA) cation plays a pivotal role in dictating the structure, and consequently, the properties of these 2D perovskites. This technical guide provides a comprehensive overview of the fundamental role of n-butylammonium cations in the formation of 2D perovskite structures, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Structural Role of n-Butylammonium Cations

The primary function of the n-butylammonium cation in the context of perovskite chemistry is to act as a "spacer" that separates the inorganic [PbX₆]⁴⁻ octahedra (where X is a halide anion) into well-defined layers. This intercalation of the bulky n-BA cations prevents the formation of a continuous 3D perovskite lattice, instead giving rise to a 2D layered structure. These structures are often described by the Ruddlesden-Popper (RP) phase formula: (BA)₂(A)ₙ₋₁PbₙX₃ₙ₊₁, where 'A' is a smaller organic or inorganic cation (like methylammonium (B1206745), MA, or formamidinium, FA) and 'n' represents the number of corner-sharing octahedral layers between the n-BA spacer layers.

The 'n' value, which dictates the thickness of the inorganic quantum wells, can be precisely controlled by adjusting the stoichiometric ratio between the n-butylammonium salt and the other precursor components during synthesis.[1][2] For instance, a pure n=1 phase, (BA)₂PbI₄, consists of single layers of lead iodide octahedra separated by bilayers of n-butylammonium cations. As the 'n' value increases, the thickness of the perovskite layers increases, and the material properties transition from a 2D-like nature towards that of a 3D perovskite (n = ∞).[1][3] The orientation of these layers, whether parallel or perpendicular to the substrate, can also be influenced by the choice of the organic spacer and processing conditions.[4][5]

Impact on Optoelectronic Properties

The incorporation of n-butylammonium cations and the resulting layered structure have a profound impact on the optoelectronic properties of the perovskite material. The most significant effect is the tunability of the bandgap. Due to the quantum confinement effect imposed by the insulating n-BA layers, the bandgap of the 2D perovskite increases as the thickness of the inorganic layers ('n' value) decreases.[6][7] For instance, the bandgap of the 3D perovskite MAPbI₃ is approximately 1.59 eV, while for the n=1 (BA)₂PbI₄, it increases to around 2.24 eV.[3][6] This tunability allows for the engineering of materials with specific absorption and emission characteristics.

Furthermore, the dielectric contrast between the inorganic perovskite layers and the organic n-BA spacers leads to the formation of strongly bound excitons.[8] This is a defining characteristic of 2D perovskites and influences their photophysics. The binding energy of these excitons is significantly larger than in their 3D counterparts. While this can be advantageous for light-emitting applications, efficient charge separation in photovoltaic devices requires strategies to overcome this strong exciton (B1674681) binding.

Quantitative Data Summary

The following tables summarize key quantitative data for n-butylammonium-based 2D perovskites, compiled from various research findings.

Table 1: Bandgap Variation with 'n' Value in (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁

| 'n' Value | Compound | Bandgap (eV) | Reference |

| 1 | (BA)₂PbI₄ | 2.24 | [3] |

| 2 | (BA)₂(MA)Pb₂I₇ | ~2.03 | [9] |

| 3 | (BA)₂(MA)₂Pb₃I₁₀ | ~1.91 | [9] |

| 4 | (BA)₂(MA)₃Pb₄I₁₃ | ~1.80 | [9] |

| ∞ | MAPbI₃ | 1.52 - 1.59 | [3][6] |

Table 2: Lattice Parameters for Selected n-Butylammonium Based Perovskites

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | Reference |

| (BA)₂PbBr₄ | Orthorhombic | 8.3343 | 8.2225 | 27.6171 | [10] |

| (BA)₂(MA)Pb₂I₇ | Orthorhombic | - | - | - | [11] |

| (BA)₂(MA)₃Pb₄I₁₃ | Triclinic | 32.3872 | 8.6856 | 8.6863 | [12] |

Note: Detailed lattice parameters for all compounds are not consistently reported across the literature and can vary with temperature and synthesis conditions.

Table 3: Performance of Solar Cells Incorporating n-Butylammonium Cations

| Device Structure | n-BA Application | PCE (%) | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF | Reference |

| 2D (BA)₂(FA)ₙ₋₁PbₙI₃ₙ₊₁ (n=3) | Bulk 2D | 7.33 | - | - | - | [13] |

| 2D/3D Heterostructure | Surface Treatment | 16.45 | - | Improved | - | [14] |

| Printed CsPbI₃ with n-BAI | Surface Treatment | 20.33 | - | - | - | [15] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and fabrication of high-quality 2D perovskite films. Below are generalized protocols for key experiments.

Synthesis of (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ Single Crystals

This protocol is adapted from the cooling-induced crystallization method.

-

Precursor Solution Preparation:

-

Dissolve PbO powder in a mixture of aqueous HI (57% w/w) and H₃PO₂ (50% aq.) by heating to boiling with constant stirring.

-

For n > 1, add the stoichiometric amount of solid CH₃NH₃Cl to the hot solution.

-

In a separate beaker, neutralize n-butylamine with aqueous HI in an ice bath to form a n-CH₃(CH₂)₃NH₃I solution.

-

-

Crystallization:

-

Add the n-butylammonium iodide solution to the hot lead iodide solution. A precipitate may form and redissolve upon heating.

-

Slowly cool the combined solution to induce crystallization. The rate of cooling can influence crystal size and quality.

-

-

Isolation:

Fabrication of 2D Perovskite Thin Films via Spin Coating

-

Precursor Solution: Dissolve stoichiometric amounts of n-butylammonium iodide (BAI), methylammonium iodide (MAI), and lead iodide (PbI₂) in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO).[17][18]

-

Substrate Preparation: Clean the substrates (e.g., FTO glass) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a stream of nitrogen.

-

Spin Coating: Deposit the precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 s). An anti-solvent drip (e.g., chlorobenzene) during spinning can promote uniform crystallization.

-

Annealing: Anneal the film on a hotplate at a specific temperature (e.g., 100 °C) for a defined time (e.g., 10 minutes) to remove residual solvent and improve crystallinity.

The Role of n-Butylammonium in 2D/3D Heterostructures

A significant application of n-butylammonium cations is in the formation of 2D/3D perovskite heterostructures. This is typically achieved by treating the surface of a pre-formed 3D perovskite film with a solution containing n-butylammonium bromide (BABr) or iodide (BAI).[19][20] This post-treatment leads to the in-situ formation of a thin 2D perovskite layer on top of the 3D bulk material.

This 2D capping layer serves multiple functions:

-

Passivation: The n-BA cations can heal surface defects of the 3D perovskite, reducing non-radiative recombination pathways.[21]

-

Moisture Barrier: The hydrophobic n-butylammonium chains act as a barrier, enhancing the environmental stability of the underlying 3D perovskite.

-

Energy Level Alignment: The wider bandgap of the 2D layer can create a favorable energy cascade, facilitating charge extraction and increasing the open-circuit voltage (Vₒ꜀) in solar cell devices.[22]

Conclusion

The n-butylammonium cation is a cornerstone in the development of 2D and quasi-2D hybrid perovskites. Its role as a bulky organic spacer is fundamental to the formation of the characteristic layered structure of Ruddlesden-Popper phases. By controlling the stoichiometry of n-BA, researchers can precisely tune the quantum well thickness, which in turn governs the optoelectronic properties, most notably the bandgap. Furthermore, the strategic application of n-butylammonium salts in forming 2D/3D heterostructures has proven to be a highly effective strategy for passivating defects, enhancing stability, and ultimately boosting the performance of perovskite-based optoelectronic devices. The continued exploration of n-butylammonium and other related organic cations will undoubtedly pave the way for further advancements in the field of perovskite technology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2D/3D Halide Perovskites for Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural changes and band gap tunability with incorporation of n-butylammonium iodide in perovskite thin film - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of two-dimensional halide perovskite composites for optoelectronic applications and beyond - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00944C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. materials database [materials.hybrid3.duke.edu]

- 11. Lattice Dynamics of Quasi-2D Perovskites from First Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. materials database [materials.hybrid3.duke.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Manipulating the Formation of 2D/3D Heterostructure in Stable High-Performance Printable CsPbI3 Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. materials database [materials.hybrid3.duke.edu]

- 17. researchgate.net [researchgate.net]

- 18. Facile Synthesis of Colloidal Lead Halide Perovskite Nanoplatelets via Ligand-Assisted Reprecipitation [jove.com]

- 19. escholarship.org [escholarship.org]

- 20. Impact of n‑this compound Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films [escholarship.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Interactions of Butylammonium with Solvent Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interactions between the butylammonium cation and various solvent molecules. Understanding these interactions is critical in diverse fields, from materials science to drug development, where the behavior of ammonium (B1175870) compounds in different environments dictates their function and efficacy. This document details the experimental and computational methodologies used to probe these interactions, presents key quantitative data, and visualizes the workflows and conceptual relationships involved in this area of research.

Introduction: The Significance of this compound-Solvent Interactions

The this compound cation (CH₃(CH₂)₃NH₃⁺) is the simplest alkylammonium ion featuring a non-polar butyl chain and a charged ammonium head group. This amphiphilic nature drives a complex interplay of interactions with solvent molecules, including hydrogen bonding, ion-dipole interactions, and hydrophobic effects. These interactions govern the solvation structure, thermodynamics, and dynamics of this compound in solution, which in turn influence its chemical reactivity, transport properties, and role in molecular recognition processes. In drug development, many active pharmaceutical ingredients contain amine functionalities that are protonated at physiological pH, making the study of their interactions with the aqueous environment paramount for understanding drug solubility, membrane permeability, and binding to biological targets.

Key Types of Interactions and Investigative Techniques

The solvation of the this compound ion is a multifaceted process dominated by several key interactions:

-

Hydrogen Bonding: The ammonium group acts as a strong hydrogen bond donor, interacting with electronegative atoms (e.g., oxygen, nitrogen) in the solvent molecules.

-

Ion-Dipole Interactions: The positive charge of the ammonium group interacts favorably with the dipole moment of polar solvent molecules.

-

Hydrophobic Interactions: The non-polar butyl chain influences the structuring of surrounding water molecules, leading to a hydrophobic effect that can drive aggregation or specific orientations at interfaces.

-

van der Waals Forces: Dispersion forces contribute to the overall interaction energy between the this compound ion and solvent molecules.

A combination of experimental and computational techniques is employed to provide a holistic understanding of these interactions.

Quantitative Data on this compound-Solvent Interactions

The following tables summarize key quantitative data obtained from various experimental and computational studies on this compound and related alkylammonium ions.

Table 1: Thermodynamic Properties of this compound and Related Ions in Solution

| Ion | Solvent | Property | Value | Method |

| This compound (BuNH₃⁺) | [C₂mIm][TFSA] | Gibbs Free Energy of Protonation (ΔG) | -94.7 kJ/mol | Potentiometric Titration |

| This compound (BuNH₃⁺) | [C₂mIm][TFSA] | Acid Dissociation Constant (pKa) | 16.6 | Potentiometric Titration |

| Methylammonium (MeNH₃⁺) | Water | Gibbs Free Energy of Binding (ΔG) to p-sulfonatocalix[1]arene | -25.1 kJ/mol | Microcalorimetry |

| Tetramethylammonium (Me₄N⁺) | Water | Gibbs Free Energy of Binding (ΔG) to p-sulfonatocalix[1]arene | -15.1 kJ/mol | Microcalorimetry |

Table 2: Structural Properties of Solvated this compound

| Ion | Solvent | Property | Value | Method |

| This compound (BuNH₃⁺) | [C₂mIm][TFSA] | Solvation Number of TFSA⁻ anions | 3 | High-Energy X-ray Scattering & MD |

| n-Butylamine (BuNH₂) | [C₂mIm][TFSA] | Solvation Number of TFSA⁻ anions | 2 | High-Energy X-ray Scattering & MD |

| This compound (BuNH₃⁺) | [C₂mIm][TFSA] | N-H···O Hydrogen Bond Distance | Shorter than in BuNH₂ | High-Energy X-ray Scattering & MD |

| K⁺ | Water | Average Coordination Number | 6.2 | First Principles MD |

| Na⁺ | Water | Average Coordination Number | 5.0 | First Principles MD |

Table 3: Spectroscopic Data for this compound and Related Species

| Species | Solvent | Technique | Feature | Wavenumber/Chemical Shift |

| Alkylammonium | - | FTIR | N-H Stretching (Hydrogen Bonded) | 2800-3250 cm⁻¹[2] |

| Primary Amines | Dilute CCl₄ | FTIR | N-H Stretching (Free) | 3400-3500 cm⁻¹[3] |

| Methylammonium | - | FTIR | NH₃⁺ Symmetric Bending | ~1473 cm⁻¹ |

| Methylammonium | - | FTIR | NH₃⁺ Asymmetric Bending | ~1571 cm⁻¹ |

| Various Organics | CDCl₃, Acetone-d₆, etc. | ¹H NMR | Residual Solvent Peaks | Varies[4][5] |

Detailed Experimental and Computational Protocols

Solution Calorimetry

Solution calorimetry directly measures the enthalpy change upon dissolution of a substance in a solvent, providing the enthalpy of solution (ΔH_soln).

Methodology:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a chemical reaction with a known enthalpy change or by electrical heating.

-

Sample Preparation: A known mass of the this compound salt is weighed and sealed in a glass ampoule. A precise volume of the solvent is placed in the reaction vessel of the calorimeter.

-

Thermal Equilibration: The calorimeter is allowed to reach thermal equilibrium, and the baseline temperature is recorded.

-

Initiation of Dissolution: The ampoule is broken, and the salt dissolves in the solvent with constant stirring.

-

Temperature Measurement: The temperature change during the dissolution process is recorded until a stable final temperature is reached.

-

Data Analysis: The enthalpy of solution is calculated using the following equation:

ΔH_soln = - (C_cal * ΔT) / n

where:

-

C_cal is the heat capacity of the calorimeter and its contents.

-

ΔT is the change in temperature.

-

n is the number of moles of the dissolved salt.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atoms. Chemical shifts of the this compound protons, particularly the -NH₃⁺ protons, are sensitive to hydrogen bonding and other solvent interactions.

Methodology for NMR Titration:

-

Sample Preparation: A stock solution of this compound salt in the desired deuterated solvent is prepared. A series of samples with varying concentrations of a co-solvent or a binding partner are also prepared, ensuring the concentration of the this compound salt remains constant.[6]

-

NMR Data Acquisition: ¹H NMR spectra are recorded for each sample under constant temperature.

-

Spectral Analysis: The chemical shifts of the this compound protons are measured for each spectrum.

-

Data Fitting: The change in chemical shift as a function of the titrant concentration is fitted to an appropriate binding model to extract binding constants and stoichiometry.

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify vibrational modes of molecules. The stretching frequency of the N-H bonds in the ammonium group is particularly sensitive to hydrogen bonding.

Methodology:

-

Sample Preparation: Solutions of this compound salt are prepared in the solvent of interest at various concentrations. The solvent should ideally have low absorption in the N-H stretching region (around 3000-3500 cm⁻¹).

-

FTIR Data Acquisition: The infrared spectra of the solutions are recorded. A background spectrum of the pure solvent is also collected and subtracted from the sample spectra.

-

Spectral Analysis: The position, shape, and intensity of the N-H stretching band are analyzed. A shift to lower frequencies (redshift) and broadening of the band are indicative of hydrogen bond formation.[7] The relative areas of the peaks corresponding to free and hydrogen-bonded N-H groups can be used to determine the equilibrium constant for hydrogen bond formation.

Molecular Dynamics (MD) Simulations